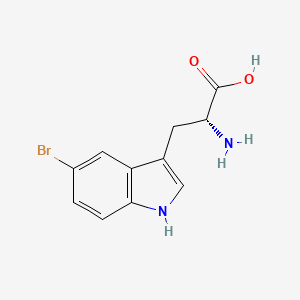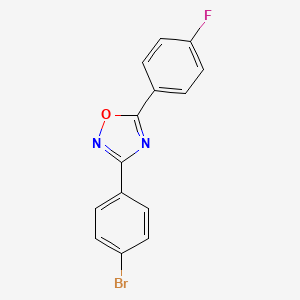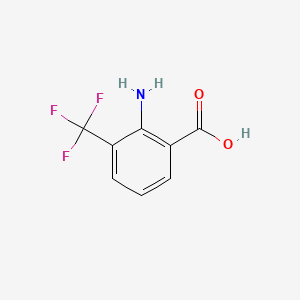
5-Bromo-D-tryptophan
描述
5-Bromo-D-tryptophan: is a brominated derivative of the amino acid tryptophan It is characterized by the substitution of a bromine atom at the 5-position of the indole ring of tryptophan
作用机制
Target of Action
5-Bromo-D-tryptophan (5-BrTrp) is a brominated derivative of the essential amino acid tryptophan . It plays a significant role in the life of sponges and lower marine invertebrates . The primary target of 5-BrTrp is hemoglobin S , found in patients with sickle cell anemia . It is reported to be the most potent amino acid derivative known to inhibit the gelation of hemoglobin S .
Mode of Action
It is known to interact with hemoglobin s, inhibiting its gelation . This interaction likely involves the brominated indole ring of the 5-BrTrp molecule, which may interfere with the polymerization of deoxygenated sickle hemoglobin, preventing the formation of the characteristic sickle shape of the red blood cells.
Biochemical Pathways
5-BrTrp is involved in the tryptophan metabolic pathway . Tryptophan derivatives, including 5-BrTrp, are formed by post-translational modifications . The 5-HT metabolic pathway is initiated by tryptophan being hydroxylated to the intermediate 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to become serotonin (5-HT) .
Result of Action
The primary result of 5-BrTrp’s action is the inhibition of the gelation of hemoglobin S . This can potentially prevent the sickling of red blood cells in patients with sickle cell anemia . .
Action Environment
The action, efficacy, and stability of 5-BrTrp may be influenced by various environmental factors. For instance, the marine environment where 5-BrTrp is found in sponges and lower marine invertebrates may play a role in its function . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its action. More research is needed to fully understand these influences.
生化分析
Biochemical Properties
5-Bromo-D-tryptophan plays a crucial role in biochemical reactions, particularly in the study of protein interactions and enzyme mechanisms. This compound interacts with various enzymes, proteins, and other biomolecules, often serving as a substrate or inhibitor. For instance, this compound has been shown to inhibit the gelation of hemoglobin S, which is significant in the context of sickle cell anemia . Additionally, it can be incorporated into proteins during synthesis, allowing researchers to study the effects of halogenation on protein structure and function. The interactions of this compound with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase are of particular interest, as these enzymes play key roles in the metabolism of tryptophan and its derivatives .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse and significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the synthesis of serotonin, a neurotransmitter derived from tryptophan, by inhibiting the enzyme tryptophan hydroxylase . This inhibition can lead to changes in serotonin levels, which in turn can impact mood, behavior, and various physiological processes. Additionally, this compound can be used to study the effects of halogenation on protein folding and stability, providing insights into the mechanisms of protein misfolding diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The bromine atom in this compound can form halogen bonds with amino acid residues in proteins, influencing protein structure and function . This compound can also act as a competitive inhibitor of enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, thereby modulating the metabolic pathways of tryptophan . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in tryptophan metabolism and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time due to factors such as stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to the formation of various metabolites . These metabolites can have different biological activities, which may influence the overall effects of this compound on cells and tissues. Long-term studies in vivo have demonstrated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and damage to tissues . Threshold effects have been observed, where the biological activity of this compound increases sharply above a certain dosage, leading to pronounced changes in physiological and biochemical parameters . These dosage-dependent effects are important for understanding the therapeutic potential and safety profile of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of tryptophan and its derivatives. This compound can be metabolized by enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, leading to the formation of various metabolites . These metabolites can participate in different biochemical reactions, influencing metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through amino acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability, which determine its availability to different cell types .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through various targeting signals and post-translational modifications . The localization of this compound in these compartments can influence its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-D-tryptophan typically involves the bromination of tryptophan. One common method is the reaction of tryptophan with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent. The reaction conditions often include maintaining a controlled temperature and pH to ensure selective bromination at the 5-position of the indole ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 5-Bromo-D-tryptophan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: The bromine atom can be reduced to form de-brominated tryptophan derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiol compounds can be used under mild conditions to replace the bromine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products Formed:
Substitution Reactions: Products include azido-tryptophan or thio-tryptophan derivatives.
Oxidation Reactions: Products include various oxidized indole derivatives.
Reduction Reactions: Products include de-brominated tryptophan.
科学研究应用
Chemistry: 5-Bromo-D-tryptophan is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into proteins to investigate the effects of bromination on protein folding and activity.
Medicine: this compound has potential therapeutic applications. It has been studied for its ability to inhibit the gelation of hemoglobin S, which is relevant for the treatment of sickle cell anemia .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
相似化合物的比较
- 5-Fluoro-D-tryptophan
- 5-Chloro-D-tryptophan
- 5-Methyl-D-tryptophan
Comparison: 5-Bromo-D-tryptophan is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its fluorinated, chlorinated, and methylated analogs, this compound may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and medicine .
属性
IUPAC Name |
(2R)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDNJQUJBMDHJW-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350885 | |
| Record name | 5-Bromo-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93299-40-2 | |
| Record name | 5-Bromo-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)
![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)


![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)






![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)

